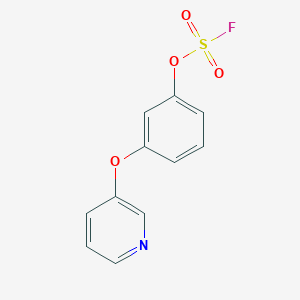

3-(3-Fluorosulfonyloxyphenoxy)pyridine

Description

3-(3-Fluorosulfonyloxyphenoxy)pyridine is a pyridine-based compound featuring a fluorosulfonyloxy-substituted phenoxy group at the 3-position. Key design principles from these analogs can inform hypotheses about its biological and chemical behavior.

Properties

IUPAC Name |

3-(3-fluorosulfonyloxyphenoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4S/c12-18(14,15)17-10-4-1-3-9(7-10)16-11-5-2-6-13-8-11/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDYEXQQPDQJSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)F)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorosulfonyloxyphenoxy)pyridine typically involves the introduction of a fluorosulfonyloxy group onto a phenoxy-pyridine scaffold. One common method is the reaction of 3-hydroxyphenoxypyridine with fluorosulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis, such as temperature control and reagent addition rates.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorosulfonyloxyphenoxy)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Coupling reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

Nucleophilic substitution: Substituted phenoxypyridines with various functional groups.

Oxidation: Oxidized derivatives, potentially forming sulfonyl or sulfinyl compounds.

Reduction: Reduced derivatives, possibly forming hydroxyl or amine groups.

Coupling reactions: Biaryl or heteroaryl compounds with extended conjugation.

Scientific Research Applications

3-(3-Fluorosulfonyloxyphenoxy)pyridine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 3-(3-Fluorosulfonyloxyphenoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorosulfonyloxy group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The exact pathways involved would vary based on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following table summarizes critical structural features and inhibitory activities of analogous compounds, providing a basis for comparison:

Key Observations:

- Substituent Position: Analogs with 4-position substituents (e.g., 4-Me, 4-CF₃) exhibit superior LSD1 inhibition compared to 3-position variants. For example, compound 18 (3-Me substituent) showed a 27-fold reduction in activity compared to compound 17 (4-Me) . The 3-fluorosulfonyloxy group in the target compound may similarly hinder binding due to suboptimal spatial alignment.

- Electronic Effects: Electron-withdrawing groups (e.g., CF₃, OCF₃) enhance LSD1 inhibition by stabilizing interactions with the flavin adenine dinucleotide (FAD) cofactor and hydrophobic residues . The fluorosulfonyloxy group, while strongly electron-withdrawing, may introduce steric bulk or polarity that disrupts optimal binding.

- Enzyme Selectivity: Compounds with 4-position substituents (e.g., 4-CF₃, 4-Me) show high selectivity against MAO-B (>160-fold), attributed to unfavorable interactions with MAO-B’s narrower active site . The 3-fluorosulfonyloxy group’s bulk and polarity may reduce selectivity by inadvertently engaging off-target enzymes.

2.2 Stability and Pharmacokinetic Considerations

- This contrasts with cyclopropylamine-based LSD1 inhibitors (e.g., compound 2), which rely on covalent FAD binding but face metabolic challenges .

- Synthetic Feasibility: Introducing a fluorosulfonyloxy group may require specialized reagents (e.g., sulfuryl fluoride), complicating synthesis compared to simpler alkyl or halogen substituents .

2.3 Cellular Activity and Toxicity

- Toxicity Profile: While MAO-B-selective inhibitors (e.g., compound 17) show minimal cytotoxicity in normal cells , the reactive fluorosulfonyloxy group could introduce off-target reactivity, warranting caution in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.